molecular formula C16H10Cl2O3 B2608503 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one CAS No. 70374-06-0

3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

Cat. No. B2608503
CAS RN: 70374-06-0
M. Wt: 321.15
InChI Key: KCLBODQDAWQYPQ-ORCRQEGFSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, also known as BDP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BDP is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. In

Scientific Research Applications

Structural Elucidation and Analysis

One study focused on the structural elucidation and Hirshfeld surface analysis of a novel pyrazole derivative synthesized from 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one. This compound was characterized using NMR, mass spectral analysis, and X-ray diffraction, revealing its crystallization in the triclinic system and highlighting significant intra and intermolecular hydrogen bonding interactions (Naveen et al., 2018).

Crystal Structures and Chalcone Derivatives

Another area of research includes the synthesis and crystal structure analysis of chalcone derivatives. These studies provide insights into the dihedral angles and molecular interactions within the crystal structures, contributing to the understanding of their potential applications in materials science and bioactive molecule development (Salian et al., 2018); (Jasinski et al., 2008).

Photophysical and Chemosensory Applications

Research has also been conducted on the multi-step synthesis and photophysical investigation of novel pyrazoline derivatives for fluorescent chemosensor applications. These studies demonstrate the compound's utility in detecting metal ions, such as Fe3+, showcasing its potential in sensor technology (Khan, 2020).

Computational Studies and Optical Properties

Computational studies on derivatives of this compound have explored their electronic, photophysical, and charge transfer properties . These studies predict good nonlinear optical behavior, supported by electrostatic potential map analyses and correlating well with experimental data (Panza et al., 2020).

Photoinitiator Applications for Polymerization

Additionally, the compound's derivative has been utilized as a photochemically masked one-component Type II photoinitiator for free radical polymerization, indicating its significant potential in polymer science and engineering (Kumbaraci et al., 2012).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O3/c17-12-4-3-11(8-13(12)18)14(19)5-1-10-2-6-15-16(7-10)21-9-20-15/h1-8H,9H2/b5-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLBODQDAWQYPQ-ORCRQEGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

CAS RN

70374-06-0
Record name 3',4'-DICHLORO-3,4-(METHYLENEDIOXY)-CHALCONE
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